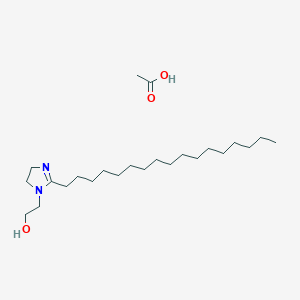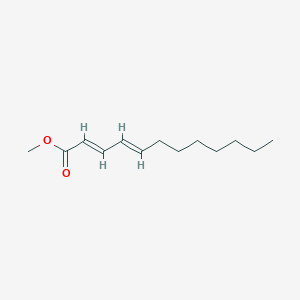![molecular formula C12H9Cl2N3O2S B12940472 Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate CAS No. 87847-37-8](/img/structure/B12940472.png)
Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-6-methylpyrimidine, which is a key intermediate.
Formation of Pyridin-2-ylthio Group: The 2,4-dichloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with pyridin-2-thiol to introduce the pyridin-2-ylthio group.
Esterification: The resulting compound is then esterified with ethyl chloroformate to form the final product, ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol and tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reactions.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The pyridin-2-ylthio group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Ester Hydrolysis: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the pyridin-2-ylthio group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-methylpyrimidine: This compound shares the pyrimidine core with ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate but lacks the pyridin-2-ylthio group and the ester functionality.
2,4-Dichloro-6-(pyridin-2-ylthio)pyrimidine: Similar to the target compound but without the ester group.
Ethyl 2,4-dichloro-5-methylpyrimidine-6-carboxylate: This compound has a similar ester functionality but differs in the substitution pattern on the pyrimidine ring.
Uniqueness: Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is unique due to the presence of both the pyridin-2-ylthio group and the ester functionality, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications.
Eigenschaften
CAS-Nummer |
87847-37-8 |
|---|---|
Molekularformel |
C12H9Cl2N3O2S |
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
ethyl 2,4-dichloro-6-pyridin-2-ylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O2S/c1-2-19-11(18)8-9(13)16-12(14)17-10(8)20-7-5-3-4-6-15-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
BYJSARFVKHZYPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


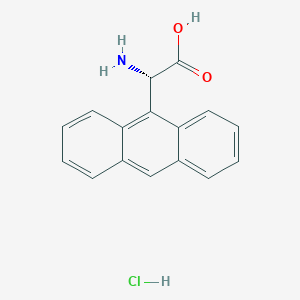
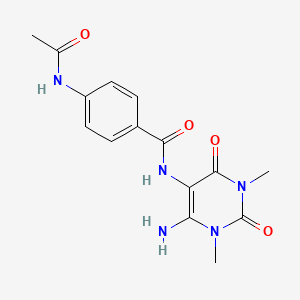
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)

![1,10-bis(2-tert-butyl-4-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940419.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)
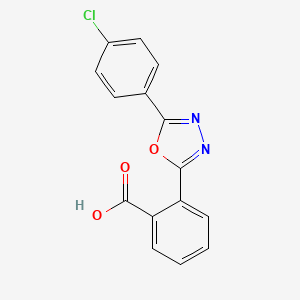
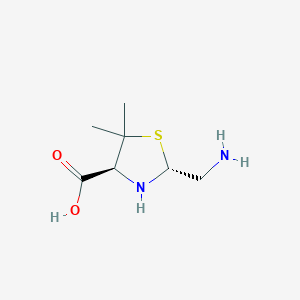
![4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide](/img/structure/B12940433.png)
